

Application Notes and Protocols for TCO-PEG36-acid in Live Cell Imaging

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Compound of Interest

Compound Name: TCO-PEG36-acid

Cat. No.: B8115369

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Introduction to TCO-PEG36-acid for Live Cell Imaging

TCO-PEG36-acid is a valuable tool in the field of bioorthogonal chemistry, enabling the precise labeling and visualization of biomolecules in living cells. This reagent features a trans-cyclooctene (TCO) group, a lengthy polyethylene glycol (PEG) spacer (36 units), and a carboxylic acid functional group. The TCO moiety participates in an exceptionally rapid and specific inverse electron demand Diels-Alder (iEDDA) cycloaddition reaction with a tetrazine-conjugated probe, a cornerstone of "click chemistry".^[1] This reaction's bioorthogonal nature—occurring efficiently within physiological conditions without interfering with native cellular processes—makes it ideal for live-cell applications.^[2]

The extensive PEG linker enhances the water solubility of the molecule and minimizes steric hindrance, facilitating the interaction between the TCO and tetrazine partners. The terminal carboxylic acid allows for the covalent conjugation of **TCO-PEG36-acid** to primary amine groups on biomolecules, such as the lysine residues of antibodies or other proteins, through the formation of a stable amide bond.

This two-step "pre-targeting" approach offers significant advantages for live cell imaging.^[3] First, a biomolecule of interest is modified with **TCO-PEG36-acid**. Subsequently, a tetrazine-functionalized imaging probe (e.g., a fluorescent dye) is introduced. The rapid "click" reaction

ensures highly specific and efficient labeling of the target biomolecule, leading to high-contrast images with minimal background signal.[4][5] This methodology is broadly applicable to a range of imaging applications, including tracking receptor dynamics, visualizing antibody-drug conjugate (ADC) internalization, and studying protein trafficking.

Data Presentation

The efficiency of live cell imaging using TCO-tetrazine chemistry is underpinned by the rapid reaction kinetics and the ability to achieve high labeling specificity. The following tables summarize key quantitative data related to this bioorthogonal reaction.

Table 1: Physicochemical and Kinetic Properties of TCO-Tetrazine Ligation

Parameter	Value	Reference(s)
Molecular Formula of TCO-PEG36-acid	C84H163NO40	N/A
Molecular Weight of TCO-PEG36-acid	~1827 g/mol	N/A
Reaction Type	Inverse Electron Demand Diels-Alder (IEDDA) Cycloaddition	N/A
Reactants	trans-cyclooctene (TCO) and Tetrazine	N/A
Second-Order Reaction Rate Constant (k_2)	Up to $10^6 \text{ M}^{-1}\text{s}^{-1}$	
Reaction Conditions	Physiological (aqueous buffer, room temperature/37°C)	
Catalyst Requirement	None	

Table 2: Representative Parameters for Live Cell Imaging Experiments

Parameter	Typical Range	Considerations	Reference(s)
TCO-Antibody Conjugate Concentration	1-10 µg/mL	Optimize for target expression level and antibody affinity.	
Tetrazine-Fluorophore Concentration	1-10 µM	Lower concentrations are often sufficient due to fast kinetics.	
Incubation Time (TCO-Antibody)	30-60 minutes	Dependent on antibody affinity and concentration.	
Incubation Time (Tetrazine-Fluorophore)	5-30 minutes	The reaction is often complete within minutes.	
Signal-to-Background Ratio	High	Fluorogenic tetrazine probes can further enhance the signal-to-noise ratio.	
Functional TCOs per Antibody	Typically < 6	Higher conjugation ratios can lead to loss of antibody function. Hydrophilic linkers can improve reactivity.	

Experimental Protocols

Protocol 1: Conjugation of TCO-PEG36-acid to a Primary Amine-Containing Biomolecule (e.g., an Antibody)

This protocol describes the conjugation of **TCO-PEG36-acid** to an antibody via its primary amine groups (e.g., lysine residues) using EDC/NHS chemistry to form a stable amide bond.

Materials:

- Antibody or protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

- **TCO-PEG36-acid**
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Reaction Buffer (e.g., PBS, pH 7.2-7.5)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Size-exclusion chromatography column (e.g., PD-10 desalting column)

Procedure:

- Reagent Preparation:
 - Prepare a 10 mM stock solution of **TCO-PEG36-acid** in anhydrous DMSO.
 - Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO or water immediately before use.
- Antibody Preparation:
 - Dissolve the antibody in the Reaction Buffer at a concentration of 1-5 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.
- Activation of **TCO-PEG36-acid**:
 - In a separate microcentrifuge tube, mix the **TCO-PEG36-acid** stock solution with the EDC and NHS stock solutions to a final concentration that will result in a 10-20 fold molar excess of the activated TCO reagent over the antibody in the final reaction mixture.
 - Incubate the activation mixture for 15-30 minutes at room temperature.
- Conjugation Reaction:

- Add the activated **TCO-PEG36-acid** mixture to the antibody solution.
- Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
- Quenching the Reaction:
 - Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS-activated **TCO-PEG36-acid**.
 - Incubate for 15 minutes at room temperature.
- Purification:
 - Remove unconjugated **TCO-PEG36-acid** and other small molecules by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.
 - Collect the fractions containing the purified TCO-labeled antibody.
- Characterization (Optional but Recommended):
 - Determine the degree of labeling (DOL) by quantifying the number of TCO molecules per antibody using methods such as MALDI-TOF mass spectrometry or by reacting the conjugate with an excess of a tetrazine-fluorophore and measuring the absorbance.
- Storage:
 - Store the TCO-labeled antibody at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Protocol 2: General Procedure for Live Cell Imaging

This protocol outlines a general workflow for labeling live cells with a TCO-modified biomolecule followed by a tetrazine-fluorophore for visualization by fluorescence microscopy.

Materials:

- Live cells cultured on glass-bottom dishes or chamber slides
- TCO-labeled biomolecule (from Protocol 1)

- Tetrazine-conjugated fluorescent dye
- Live Cell Imaging Buffer (e.g., phenol red-free cell culture medium)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Fluorescence microscope with appropriate filter sets

Procedure:

- Cell Preparation:
 - Seed cells on an imaging-compatible plate or slide and culture until they reach the desired confluency (typically 60-80%).
- Pre-targeting with TCO-labeled Biomolecule:
 - Wash the cells once with pre-warmed PBS.
 - Dilute the TCO-labeled biomolecule to the desired final concentration (e.g., 1-10 $\mu\text{g/mL}$ for an antibody) in pre-warmed Live Cell Imaging Buffer.
 - Incubate the cells with the TCO-labeled biomolecule solution for 30-60 minutes at 37°C in a cell culture incubator.
- Washing:
 - Gently wash the cells two to three times with pre-warmed Live Cell Imaging Buffer to remove any unbound TCO-labeled biomolecule.
- Labeling with Tetrazine-Fluorophore:
 - Dilute the tetrazine-fluorophore stock solution to the desired final concentration (e.g., 1-10 μM) in pre-warmed Live Cell Imaging Buffer.
 - Add the tetrazine-fluorophore solution to the cells.
 - Incubate for 5-30 minutes at 37°C, protected from light.

- Final Wash and Imaging:
 - Gently wash the cells two to three times with pre-warmed Live Cell Imaging Buffer.
 - Replace the wash buffer with fresh Live Cell Imaging Buffer.
 - Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the chosen fluorophore. Acquire images at different time points if studying dynamic processes like receptor internalization.

Control Experiments:

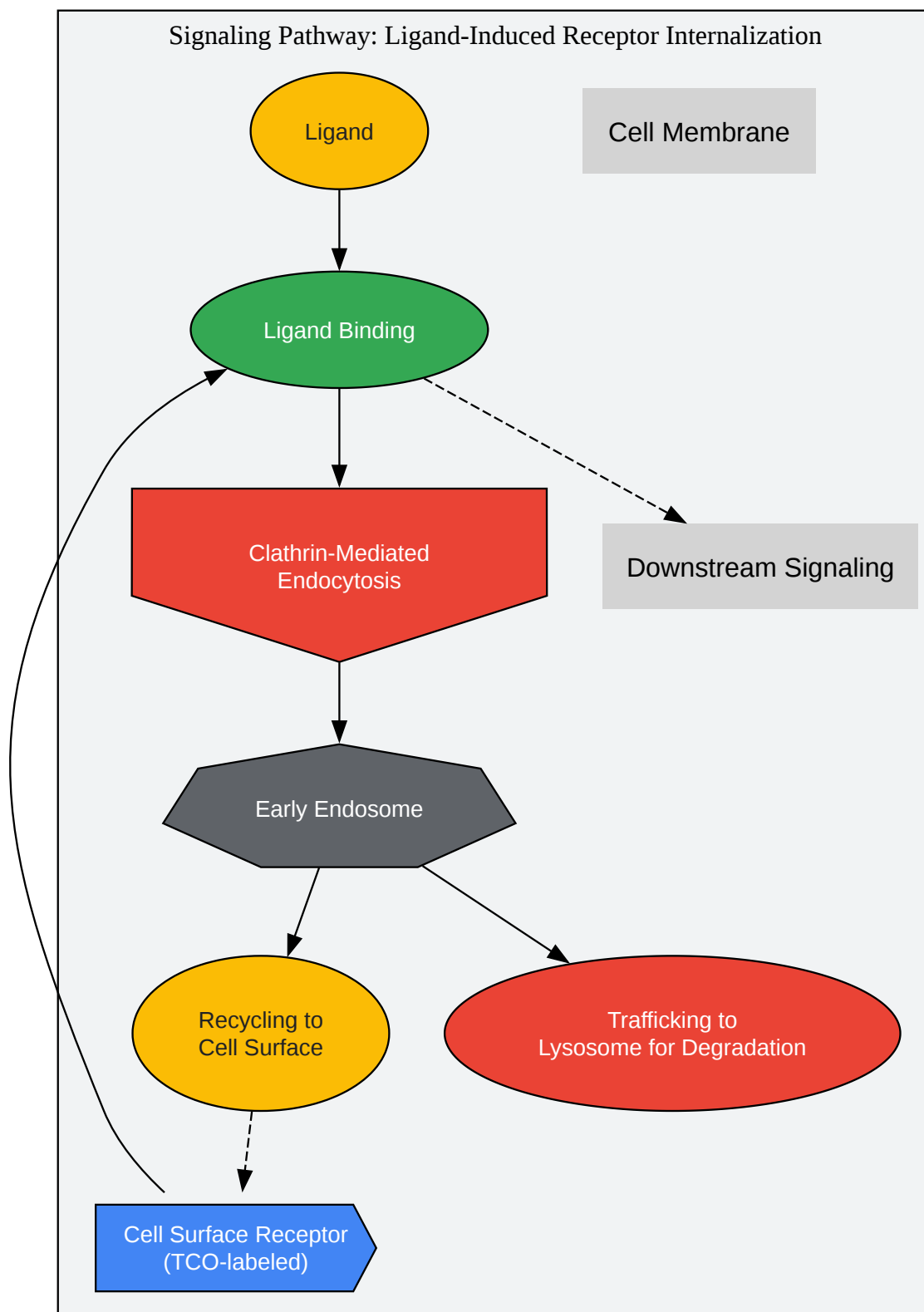
- No TCO Control: Omit the incubation with the TCO-labeled biomolecule but perform all other steps. This will determine the level of non-specific binding of the tetrazine-fluorophore.
- No Tetrazine Control: Treat the cells with the TCO-labeled biomolecule but omit the incubation with the tetrazine-fluorophore. This will assess any autofluorescence from the cells or the TCO-labeled biomolecule itself.

Mandatory Visualizations



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Caption: Experimental workflow for **TCO-PEG36-acid** conjugation and live cell imaging.



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Caption: Ligand-induced receptor internalization and trafficking pathway.

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